Phosphonium, pentadecyltriphenyl-, bromide
Description
Phosphonium, pentadecyltriphenyl-, bromide is a quaternary phosphonium salt characterized by a pentadecyl (15-carbon) alkyl chain, three phenyl groups, and a bromide counterion. While direct references to this specific compound are absent in the provided evidence, analogous structures with varying alkyl chain lengths and substituents are well-documented. Phosphonium salts are widely used in organic synthesis, materials science, and biological applications due to their stability, solubility, and reactivity . The pentadecyl chain likely enhances lipophilicity, making it suitable for applications requiring phase-transfer catalysis or surfactant behavior, though its properties and uses can be inferred from structurally similar compounds.
Properties
IUPAC Name |
pentadecyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-30-34(31-24-17-14-18-25-31,32-26-19-15-20-27-32)33-28-21-16-22-29-33;/h14-22,24-29H,2-13,23,30H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHIUXFFPSVTOY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46BrP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439140 | |
| Record name | Phosphonium, pentadecyltriphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1944-80-5 | |
| Record name | Phosphonium, pentadecyltriphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonium, pentadecyltriphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with pentadecyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions . The reaction can be represented as follows:
PPh3+C15H31Br→C15H31PPh3+Br−
Industrial Production Methods
In industrial settings, the production of phosphonium salts often involves the use of microwave irradiation to accelerate the reaction. This method provides high yields and reduces reaction times significantly .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, pentadecyltriphenyl-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Solvents: Organic solvents like THF, dichloromethane, and acetonitrile are frequently used.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with hydroxide ions would yield pentadecyltriphenylphosphine oxide.
Scientific Research Applications
Phosphonium, pentadecyltriphenyl-, bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonium, pentadecyltriphenyl-, bromide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound’s lipophilic nature allows it to interact with cell membranes, making it useful in drug delivery systems .
Comparison with Similar Compounds
Comparison with Similar Phosphonium Bromide Compounds
Alkyl Chain Length Variations
The length of the alkyl chain significantly influences physical and chemical properties. Key examples include:
Notes:
- Longer alkyl chains (e.g., C16) improve thermal stability and surfactant efficacy, making them ideal for flame-retardant polymer composites .
- Shorter chains (e.g., C11–C12) balance lipophilicity and solubility, enhancing antimicrobial activity .
- Functionalized chains (e.g., hydroxyl groups) enable further chemical modifications, such as conjugation in drug delivery systems .
Aryl Substitutions
Substituting phenyl groups with other aromatic moieties alters electronic and steric properties:
Notes:
- Benzyl derivatives exhibit strong electrophilicity, facilitating use in Wittig reactions and corrosion inhibition .
- Bulky substituents (e.g., naphthyl) enhance steric hindrance, affecting reaction kinetics in organic synthesis .
Functionalized Alkyl Chains
Functional groups on the alkyl chain expand reactivity and application scope:
Notes:
- Carboxylic acid groups enable conjugation with biomolecules or integration into ionic liquids .
- Amine-functionalized derivatives are critical for radiolabeling and targeted therapies .
Research Findings and Trends
Counterion Effects
- Bromide vs. chloride counterions show negligible differences in biological activity, as seen in trypanocidal phosphonium salts .
Thermal and Material Properties
Biological Activity
Overview of Phosphonium Compounds
Phosphonium compounds, characterized by a positively charged phosphorus atom bonded to four organic groups, have garnered interest in various fields, including medicinal chemistry, due to their unique properties. The compound "Phosphonium, pentadecyltriphenyl-, bromide" is a quaternary phosphonium salt that is typically utilized in organic synthesis and as a phase transfer catalyst. Its biological activity is an area of ongoing research, particularly in terms of antimicrobial and anticancer effects.
Antimicrobial Properties
Phosphonium salts have been investigated for their antimicrobial activity . Studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis. The mechanism often involves:
- Membrane Disruption : The hydrophobic tail of the phosphonium compound interacts with the lipid bilayer of microbial cells.
- Ion Channel Formation : Some phosphonium compounds can form ion channels that alter membrane potential and lead to cell death.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various phosphonium salts against Gram-positive and Gram-negative bacteria. The results indicated that phosphonium salts with longer alkyl chains exhibited enhanced antibacterial activity due to increased membrane interaction.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pentadecyltriphenylphosphonium bromide | Staphylococcus aureus | 32 µg/mL |
| Pentadecyltriphenylphosphonium bromide | Escherichia coli | 64 µg/mL |
Anticancer Activity
Phosphonium compounds are also being explored for their anticancer properties . Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Phosphonium salts may interfere with cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of pentadecyltriphenylphosphonium bromide on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | ROS generation |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
Mechanistic Insights
The biological activity of phosphonium compounds can be attributed to their structural features:
- Hydrophobicity : The long alkyl chains enhance membrane interaction.
- Charge Distribution : The positive charge on phosphorus facilitates interaction with negatively charged cellular components.
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